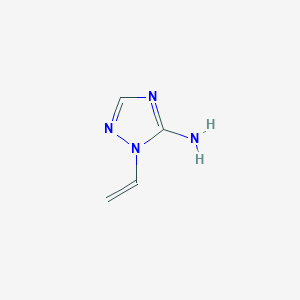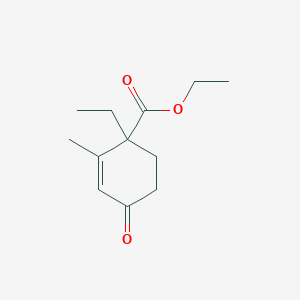
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound consists of a hexa-2,4-diene backbone with two tributylphosphanium groups attached at the 1,6 positions, and it is stabilized by two bromide ions. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
The synthesis of (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide typically involves the reaction of hexa-2,4-diene with tributylphosphine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as copper(I) bromide may be used to facilitate the reaction.
Analyse Des Réactions Chimiques
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide ions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diene oxide, while reduction could produce a saturated hydrocarbon.
Applications De Recherche Scientifique
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mécanisme D'action
The mechanism by which (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide exerts its effects involves its interaction with molecular targets through its phosphonium groups. These groups can form strong bonds with various substrates, facilitating chemical reactions. The compound’s diene backbone also allows it to participate in cycloaddition reactions, which are important in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar compounds to (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide include:
N,N′-(Hexa-2,4-diyne-1,6-diyl)bis(trifluoromethanesulfonamide): This compound has a similar backbone but different functional groups, leading to distinct chemical properties.
Hexa-2,4-diyne derivatives: These compounds share the diene backbone but have different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the diene backbone with phosphonium groups, which provides a versatile platform for various chemical reactions and applications.
Propriétés
| 120343-24-0 | |
Formule moléculaire |
C30H62Br2P2 |
Poids moléculaire |
644.6 g/mol |
Nom IUPAC |
tributyl(6-tributylphosphaniumylhexa-2,4-dienyl)phosphanium;dibromide |
InChI |
InChI=1S/C30H62P2.2BrH/c1-7-13-23-31(24-14-8-2,25-15-9-3)29-21-19-20-22-30-32(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
DIJZBAZSNBCGFC-UHFFFAOYSA-L |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC=CC=CC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B14299479.png)
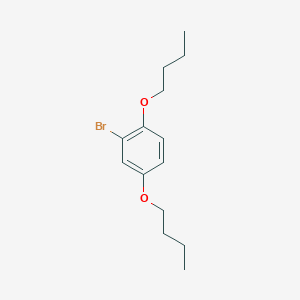
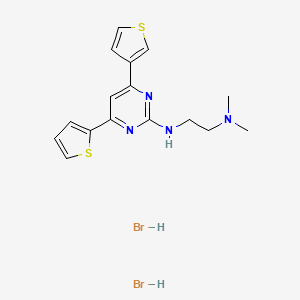
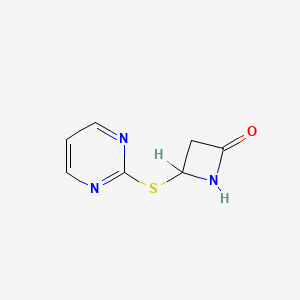
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
